

Bromopropylate: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Bromopropylate	
Cat. No.:	B1667929	Get Quote

IUPAC Name: Propan-2-yl bis(4-bromophenyl)hydroxyacetate[1]

CAS Number: 18181-80-1[1][2]

This technical guide provides an in-depth overview of the acaricide **Bromopropylate**, designed for researchers, scientists, and professionals in drug development. The document outlines its chemical and physical properties, toxicological data, environmental fate, and detailed experimental protocols for its analysis.

Quantitative Data Summary

The following tables summarize the key quantitative data for **Bromopropylate**, covering its physicochemical properties, toxicological profile, and ecotoxicological characteristics.

Table 1: Physicochemical Properties of Bromopropylate



Property	Value	Reference
Molecular Formula	C17H16Br2O3	[1][2]
Molar Mass	428.12 g/mol	[1][2]
Appearance	White crystalline solid	[3]
Melting Point	77 °C	[1][3][4]
Boiling Point	504.5 °C (at 760 mmHg)	[5]
Density	1.59 g/cm³ (at 20 °C)	[1]
Vapor Pressure	5.35 x 10 ⁻¹¹ mmHg (at 25 °C)	[4][5]
Water Solubility	<0.5 mg/L (at 20 °C)	[1][4]
Log P (Octanol-Water Partition Coefficient)	5.40	[3][5]
Henry's Law Constant	4.6 x 10 ⁻⁷ atm⋅m³/mol	[3]
рКа	11.18 ± 0.29 (Predicted)	[4]

Table 2: Mammalian Toxicity Data for Bromopropylate

Endpoint	Value	Species	Reference
Acute Oral LD50	>5000 mg/kg	Rat	[6]
Acute Oral LD50	8000 mg/kg	Mouse	[7]
Acute Dermal LD50	10200 mg/kg	Rabbit	[3]
NOAEL (1-year study)	2.7 mg/kg bw/day	Dog	

Table 3: Ecotoxicity Data for Bromopropylate



Endpoint	Value	Species	Reference
LC₅o (96h)	0.35 mg/L	Rainbow Trout (Oncorhynchus mykiss)	[3][7][8]
LC50 (96h)	0.5 mg/L	Bluegill Sunfish	[9]
LC50 (96h)	2.4 mg/L	Carp	[9]
LC50 (48h)	0.17 mg/L	Daphnia	[9][10]
EC50 (72h)	0.42 mg/L	Algae	[10]

Table 4: Environmental Fate of Bromopropylate

Parameter	Value	Conditions	Reference
Soil Half-life (DT50)	2.5 - 12 weeks	Lakeland sandy soil	[3][5]
Soil Half-life (DT50)	4 - 13 weeks	Leon sandy soil	[3][5]
Hydrolysis DT50	34 days	рН 9	[3]
Bioconcentration Factor (BCF)	2,900 (Estimated)	[5][8]	
Soil Adsorption Coefficient (Koc)	21,000 (Estimated)	[5][7]	

Experimental Protocols

This section details the methodologies for key experiments involving the analysis and toxicological assessment of **Bromopropylate**.

Gas Chromatography-Mass Spectrometry (GC-MS) for Bromopropylate Residue Analysis in Grapes

This method is adapted from a study on the determination of **Bromopropylate** in grapes.

1. Sample Preparation:



- Homogenize a representative sample of grapes.
- Perform a liquid-liquid extraction of the homogenate using a mixture of dichloromethane and diethyl ether.
- Centrifuge the mixture to separate the organic and aqueous phases.
- Carefully collect the organic phase containing the Bromopropylate.
- Evaporate the solvent to concentrate the extract.
- Reconstitute the residue in a suitable solvent (e.g., hexane) for GC-MS analysis.
- 2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Equipped with a mass selective detector (MSD).
- Column: DB-5MS capillary column (30 m x 0.25 mm i.d., 0.25 μm film thickness).
- Injector: Splitless mode.
- · Carrier Gas: Helium.
- Oven Temperature Program:
 - Initial temperature: 70°C, hold for 1 minute.
 - Ramp 1: Increase to 200°C at a rate of 25°C/minute.
 - Ramp 2: Increase to 280°C at a rate of 5°C/minute, hold for 10 minutes.
- Mass Spectrometer:
 - Operate in electron impact (EI) mode.
 - Acquire data in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. Key ions for **Bromopropylate** would be monitored.



Subchronic Oral Toxicity Study in Rodents

The following is a generalized protocol based on OECD and EPA guidelines for a 90-day oral toxicity study.

- 1. Animal Model and Husbandry:
- Species: Rat (e.g., Sprague-Dawley or Wistar strain).
- · Age: Young adults at the start of the study.
- Housing: Housed in environmentally controlled conditions with a 12-hour light/dark cycle.
- Diet: Standard laboratory chow and water available ad libitum.
- 2. Experimental Design:
- Groups: A minimum of three dose groups and a concurrent control group.
- Animals per Group: At least 10 males and 10 females per dose group.
- Dose Administration: Bromopropylate is administered orally, typically mixed into the diet or administered by gavage, daily for 90 days.
- Dose Selection: Doses are selected based on preliminary range-finding studies to establish a high dose that produces toxicity but not significant mortality, a low dose that produces no observable adverse effects (NOAEL), and an intermediate dose.
- 3. Observations and Examinations:
- Clinical Observations: Animals are observed daily for signs of toxicity.
- Body Weight and Food Consumption: Measured weekly.
- Hematology and Clinical Chemistry: Blood samples are collected at termination for analysis
 of a standard panel of hematological and clinical chemistry parameters.
- Pathology: At the end of the 90-day period, all animals are subjected to a full necropsy.
 Organs are weighed, and tissues are collected for histopathological examination.



Metabolic Pathway of Bromopropylate

Bromopropylate undergoes metabolic transformation primarily through the cleavage of its ester linkage, followed by further degradation. The following diagram illustrates the key steps in its metabolic pathway.



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Caption: Metabolic pathway of **Bromopropylate**.

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